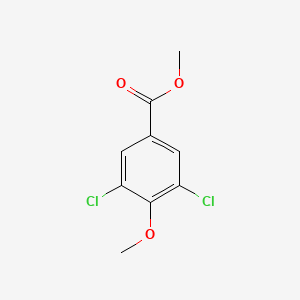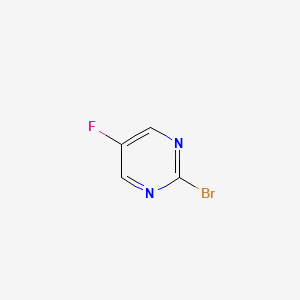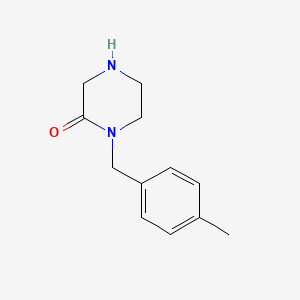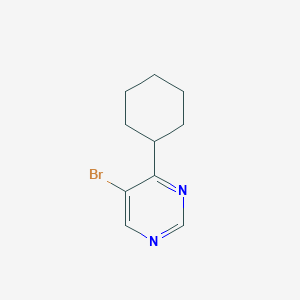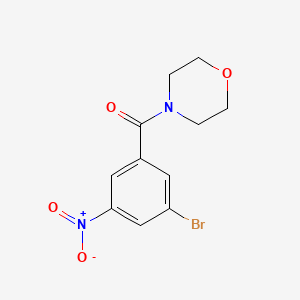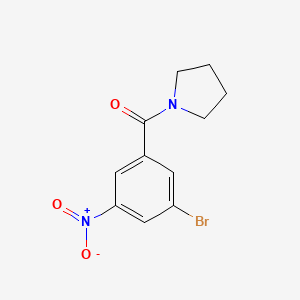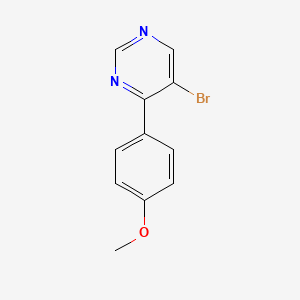
Tris(2-(2-methoxyethoxy)ethyl)amine
概述
描述
Tris[2-(2-methoxyethoxy)ethyl]amine, also known as TDA-1 or tris(3,6-dioxaheptyl)amine, is a complexant phase-transfer catalyst . It combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols . This compound also serves as a ligand for f-block metals of various sizes and oxidation states .
Synthesis Analysis
Tris[2-(2-methoxyethoxy)ethyl]amine can be prepared by the reaction of 2-(2-methoxy-ethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This compound has also been used in the synthesis of a series of twenty-seven complexes of f-metal ions including Eu II, Yb II, Sm II, and U III and hexanuclear clusters of La III and Ce III .Molecular Structure Analysis
The molecular formula of Tris[2-(2-methoxyethoxy)ethyl]amine is C15H33NO6 . Its molecular weight is 323.43 g/mol . The InChI string isInChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16 (5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 . The Canonical SMILES string is COCCOCCN (CCOCCOC)CCOCCOC . Chemical Reactions Analysis
Tris[2-(2-methoxyethoxy)ethyl]amine has been used as a phase-transfer catalyst in a wide variety of reactions . It has also been used in the oxidation of arylmethanols under phase-transfer conditions .Physical And Chemical Properties Analysis
Tris[2-(2-methoxyethoxy)ethyl]amine is a yellow liquid . It has a boiling point of 160°C at 0.5 mm Hg . Its density is 1.011 g/cm³ . This compound is soluble in water, alcohol, ethers, and most organic solvents .作用机制
- Primary Targets : Tris[2-(2-methoxyethoxy)ethyl]amine can serve as a ligand for f-block metals of various sizes and oxidation states .
Target of Action
Mode of Action
安全和危害
未来方向
Research on tris[2-(2-methoxyethoxy)ethyl]amine is ongoing, and it is expected that the findings will inspire applications of this compound in the design of light-emitting diodes and the synthesis of extremely reducing divalent f-block metal complexes that are of interest for a wide range of applications .
属性
IUPAC Name |
2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVDUUYFKXKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN(CCOCCOC)CCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072064 | |
| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-(2-methoxyethoxy)ethyl)amine | |
CAS RN |
70384-51-9 | |
| Record name | 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70384-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-(2-methoxyethoxy)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TDA-1 has the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol. Key spectroscopic data includes: * Boiling point: 160 °C at 0.5 mm Hg * Density: 1.011 g/cm3 * NMR, GC: Used for analysis of reagent purity.
A: TDA-1 exhibits solubility in water, alcohols, ethers, and most organic solvents.
A: TDA-1 acts as a phase-transfer catalyst in various reactions. One prominent example is its use in the synthesis of flavone glucosides by facilitating the reaction between 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and the respective aglycones.
A: TDA-1 serves as a phase-transfer catalyst in permanganate oxidations. For example, it enables the conversion of arylmethanols to benzaldehydes with good to excellent yields using KMnO4/TDA-1 under mild conditions at room temperature.
A: TDA-1 exhibits diverse binding modes with f-block metals, leading to the formation of both molecular complexes and cage-like structures. This interaction is crucial for modulating the luminescence, electrochemical, and magnetic properties of these metals, potentially impacting applications like light-emitting diodes.
A: TDA-1 forms a variety of complexes with KHMDS, showcasing structural motifs ranging from monomers to tetranuclear dimeric arrangements depending on the solvent used. This diversity highlights the flexible coordination behavior of TDA-1.
A: TDA-1, in conjunction with sodium hydride, is used to generate ylides from cyclopropyltriphenylphosphonium salts. These ylides can then react with aldehydes, leading to the formation of alkylidenecyclopropanes in high yields.
A: TDA-1 is a key component in the solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines. This method, employing solid KOH and an aprotic solvent, avoids the deprotection issues encountered under liquid-liquid conditions and leads to the stereospecific formation of 2-deoxy-β-D-ribofuranosides, which are important precursors to 2′-deoxy-7-carbaguanosine.
A: While detailed toxicological investigations are lacking, it is advised to handle TDA-1 with appropriate skin and eye protection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


